molecular formula C8H10ClNO B6211055 2-chloro-3-methoxy-4-methylaniline CAS No. 39053-32-2

2-chloro-3-methoxy-4-methylaniline

Cat. No.: B6211055
CAS No.: 39053-32-2
M. Wt: 171.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methoxy-4-methylaniline is a substituted aniline derivative with a molecular formula of C₈H₁₀ClNO (molecular weight: 171.62 g/mol). This compound features a benzene ring substituted with chlorine (Cl) at position 2, methoxy (OCH₃) at position 3, and methyl (CH₃) at position 4. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and applications in pharmaceuticals, agrochemicals, or dye synthesis.

Properties

CAS No.

39053-32-2

Molecular Formula

C8H10ClNO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-methoxy-4-methylaniline typically involves the chlorination of 3-methoxy-4-methylaniline. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-chloro-3-methoxy-4-methylaniline, differing in substituent positions or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Features
This compound C₈H₁₀ClNO 171.62 Not explicitly provided - Cl (pos. 2), OCH₃ (pos. 3), CH₃ (pos. 4)
4-Chloro-2-methoxy-5-methylaniline C₈H₁₀ClNO 171.62 6376-14-3 97–103 Cl (pos. 4), OCH₃ (pos. 2), CH₃ (pos. 5)
4-Chloro-3-methoxyaniline C₇H₈ClNO 157.60 13726-14-2 - Cl (pos. 4), OCH₃ (pos. 3); lacks methyl group
4-Chloro-3-methylaniline C₇H₈ClN 141.60 7149-75-9 - Cl (pos. 4), CH₃ (pos. 3); lacks methoxy
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 Not provided - OCH₃ (pos. 4), CH₃ (pos. 2); lacks chlorine

Structural and Electronic Effects

  • Substituent Position: The position of substituents significantly impacts electronic effects. For example: In this compound, the chlorine at position 2 exerts a strong electron-withdrawing inductive effect, while the methoxy group at position 3 donates electrons via resonance. This combination creates a polarized ring system, enhancing reactivity in electrophilic substitution reactions compared to isomers like 4-chloro-2-methoxy-5-methylaniline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.